Chmfl-bmx-078

Übersicht

Beschreibung

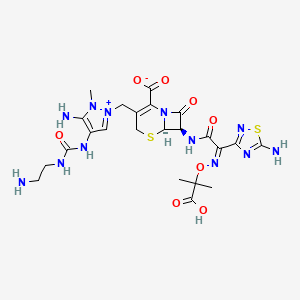

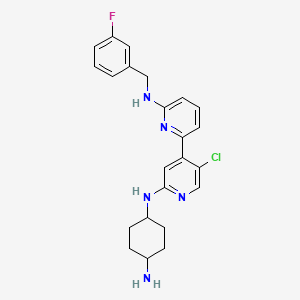

CHMFL-BMX-078 ist ein hochpotenter und selektiver irreversibler BMX-Kinase-Inhibitor vom Typ II. Er weist einen IC50-Wert von 11 nM auf, was ihn zu einer bedeutenden Verbindung im Bereich der Kinase-Hemmung macht.

Wissenschaftliche Forschungsanwendungen

CHMFL-BMX-078 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying kinase inhibition and the detailed mechanisms of BMX-mediated signaling pathways . In biology, this compound is used to investigate the role of BMX kinase in various cellular processes, including tumorigenicity, cell motility, adhesion, angiogenesis, proliferation, and differentiation . In medicine, the compound has shown potential in overcoming resistance to vemurafenib in melanoma by inhibiting the AKT pathway . Additionally, this compound is used in the development of targeted therapies for various cancers and other diseases involving BMX kinase .

Wirkmechanismus

Target of Action

CHMFL-BMX-078 is a highly potent and selective type II irreversible BMX kinase inhibitor . The primary target of this compound is the Bone marrow kinase in the X chromosome (BMX, also called ETK), a nonreceptor tyrosine kinase . BMX is involved in various physiological processes such as tumorigenicity, cell motility, adhesion, angiogenesis, proliferation, and differentiation .

Mode of Action

This compound interacts with its target, BMX, by forming a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX . This interaction results in the inhibition of BMX total tyrosine phosphorylation . This compound is about 80-fold more potent against BMX wt (EC 50 =5.8 nM) than C496S mutant (EC 50 =459 nM) for the inhibition of BMX total tyrosine phosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the AKT pathway . This compound significantly decreases the phosphorylation of AKT . The compound also has high selectivity for vemurafenib-resistant melanoma cells . The combination treatment with vemurafenib and this compound inhibits both the AKT pathway and ERK signaling pathway .

Pharmacokinetics

This compound exhibits a short half-life (T 1/2 =0.80 h) in intravenous (iv) injection . It also displays an acceptable C max (13565.23 ng/mL) and AUC 0-t (1386.41 ng/mL h) in iv injection .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

CHMFL-BMX-078 plays a crucial role in biochemical reactions by inhibiting BMX kinase activity. BMX is a non-receptor tyrosine kinase involved in various cellular processes, including tumorigenicity, cell motility, adhesion, angiogenesis, proliferation, and differentiation . This compound interacts with BMX by forming a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX . This interaction results in an IC50 value of 11 nM, indicating high potency . Additionally, this compound exhibits a high selectivity profile against 468 kinases/mutants in the KINOMEscan evaluation, achieving at least 40-fold selectivity over BTK kinase .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In vitro studies have demonstrated that this compound exhibits antiproliferative effects against BaF3-TEL-BMX cells with a GI50 value of 0.016 μM and selectivity over parental BaF3 cells . Furthermore, this compound significantly decreases the phosphorylation of AKT and has high selectivity for vemurafenib-resistant melanoma cells . The compound also induces cell cycle arrest in vemurafenib-resistant melanoma cell lines, such as A375R, while exhibiting low toxicity in immortal keratinocytes, melanoma cells, and other solid cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with BMX kinase. This compound forms a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX, leading to the inhibition of BMX kinase activity . This inhibition results in decreased phosphorylation of downstream targets, such as AKT, thereby disrupting the AKT signaling pathway . Additionally, this compound inhibits the ERK signaling pathway, which contributes to its antiproliferative effects . The compound’s high selectivity for BMX kinase over other kinases, such as BTK, JAK3, EGFR, and MAP2K7, further enhances its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits a short half-life of 0.80 hours following intravenous injection . The compound displays an acceptable maximum concentration (Cmax) of 13565.23 ng/mL and an area under the curve (AUC0-t) of 1386.41 ng/mL·h in intravenous injection . This compound is not absorbed by oral administration, indicating that it must be administered through intravenous or intraperitoneal injection when used as a research tool . Long-term studies have shown that this compound can significantly enhance the efficacy of vemurafenib in a xenograft model of A375R cells without producing additive toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving vemurafenib-resistant melanoma cell line A375R, this compound significantly suppressed proliferation and induced cell cycle arrest at various dosages . The compound exhibited low toxicity in immortal keratinocytes, melanoma cells, and other solid cancer cells, such as glioma and breast cancer cells . Additionally, the combined treatment of this compound and vemurafenib synergistically reduced cell viability and restored the sensitivity of resistant cells to vemurafenib .

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of BMX kinase activity. By forming a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX, this compound disrupts the AKT and ERK signaling pathways . This disruption leads to decreased phosphorylation of downstream targets, ultimately resulting in antiproliferative effects . The compound’s high selectivity for BMX kinase over other kinases further enhances its therapeutic potential .

Transport and Distribution

This compound is transported and distributed within cells and tissues through intravenous or intraperitoneal injection . The compound exhibits a short half-life of 0.80 hours following intravenous injection and is not absorbed by oral administration . This compound’s high selectivity for BMX kinase over other kinases ensures its targeted distribution within cells and tissues, enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with BMX kinase . The compound’s high selectivity for BMX kinase ensures its targeted localization within the cytoplasm, leading to the inhibition of BMX kinase activity and disruption of downstream signaling pathways . This targeted localization enhances the compound’s therapeutic potential by minimizing off-target effects and maximizing its efficacy in inhibiting BMX kinase activity .

Vorbereitungsmethoden

Die Synthese von CHMFL-BMX-078 umfasst mehrere Schritte, darunter die Bildung einer kovalenten Bindung mit dem Cystein-496-Rest in der DFG-out-inaktiven Konformation von BMX . Die spezifischen Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen hergestellt wird, die ihre hohe Wirksamkeit und Selektivität gewährleisten . Industrielle Produktionsmethoden für this compound sind ebenfalls nicht weit verbreitet, da die Verbindung hauptsächlich für Forschungszwecke eingesetzt wird.

Analyse Chemischer Reaktionen

CHMFL-BMX-078 unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seine Wechselwirkung mit der BMX-Kinase betreffen. Die Verbindung bildet eine kovalente Bindung mit dem Cystein-496-Rest, was zur Hemmung der BMX-Kinaseaktivität führt . Diese Reaktion ist hochspezifisch und irreversibel, wodurch this compound ein wertvolles Werkzeug für die Untersuchung von BMX-vermittelten Signalwegen darstellt. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen spezifische Kinase-Inhibitoren und kontrollierte Laborumgebungen, um die Genauigkeit und Reproduzierbarkeit der Ergebnisse zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

This compound hat zahlreiche wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie dient es als wertvolles Werkzeug für die Untersuchung der Kinase-Hemmung und der detaillierten Mechanismen von BMX-vermittelten Signalwegen . In der Biologie wird this compound verwendet, um die Rolle der BMX-Kinase in verschiedenen zellulären Prozessen zu untersuchen, darunter Tumorigenese, Zellmotilität, Adhäsion, Angiogenese, Proliferation und Differenzierung . In der Medizin hat die Verbindung gezeigt, dass sie das Potenzial hat, die Resistenz gegen Vemurafenib bei Melanomen zu überwinden, indem sie den AKT-Signalweg hemmt . Darüber hinaus wird this compound bei der Entwicklung von gezielten Therapien für verschiedene Krebsarten und andere Krankheiten eingesetzt, die die BMX-Kinase betreffen .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Bildung einer kovalenten Bindung mit dem Cystein-496-Rest in der DFG-out-inaktiven Konformation der BMX-Kinase . Diese Bindung führt zur irreversiblen Hemmung der BMX-Kinaseaktivität, wodurch die nachgeschalteten Signalwege blockiert werden, die an Tumorigenese, Zellmotilität, Adhäsion, Angiogenese, Proliferation und Differenzierung beteiligt sind . Die Verbindung verringert auch signifikant die Phosphorylierung von AKT, was für ihre Wirksamkeit bei der Überwindung der Resistenz gegen Vemurafenib bei Melanomen entscheidend ist .

Vergleich Mit ähnlichen Verbindungen

CHMFL-BMX-078 ist einzigartig in seiner hohen Wirksamkeit und Selektivität als irreversibler BMX-Kinase-Inhibitor vom Typ II. Er zeigt mindestens eine 40-fache Selektivität gegenüber BTK-Kinase und erzielt ein hohes Selektivitätsprofil gegenüber 468 Kinasen/Mutanten . Ähnliche Verbindungen umfassen andere BMX-Kinase-Inhibitoren wie BMX-IN-1 und BMX-IN-2, die ebenfalls auf die BMX-Kinase abzielen, sich aber in ihrer Wirksamkeit, Selektivität und ihrem Wirkmechanismus unterscheiden können . This compound sticht durch seine irreversible Bindung und hohe Selektivität hervor, was es zu einem wertvollen Werkzeug für die Untersuchung von BMX-vermittelten Signalwegen und die Entwicklung gezielter Therapien macht .

Eigenschaften

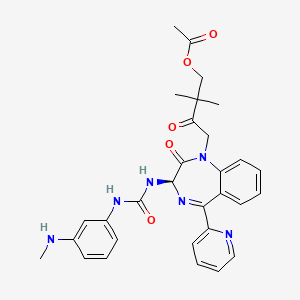

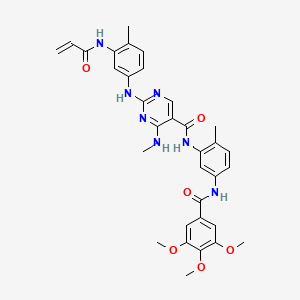

IUPAC Name |

4-(methylamino)-2-[4-methyl-3-(prop-2-enoylamino)anilino]-N-[2-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35N7O6/c1-8-28(41)38-24-16-22(12-10-18(24)2)37-33-35-17-23(30(34-4)40-33)32(43)39-25-15-21(11-9-19(25)3)36-31(42)20-13-26(44-5)29(46-7)27(14-20)45-6/h8-17H,1H2,2-7H3,(H,36,42)(H,38,41)(H,39,43)(H2,34,35,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURALSVDCFXBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Chmfl-bmx-078 interact with BMX kinase and what are the downstream effects of this interaction?

A1: this compound functions as a type II irreversible inhibitor of BMX kinase. [] This means it binds to the inactive, DFG-out conformation of BMX and forms a covalent bond with the cysteine 496 residue. [] This irreversible binding prevents BMX from transitioning to its active form, thereby inhibiting its kinase activity. While the full downstream effects of BMX inhibition are still being investigated, it's known to play a role in various cellular processes including proliferation, survival, and migration. Therefore, this compound has the potential to impact these processes by inhibiting BMX. Further research is needed to fully elucidate the detailed mechanism of action and its implications.

Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted for this compound and how modifications to its structure affect its potency and selectivity?

A2: While the provided abstracts do not contain specific details on the SAR studies for this compound, they highlight its design involved combining irreversible and type II inhibitor approaches. [] This suggests that modifications targeting the cysteine 496 interaction and those stabilizing the DFG-out conformation of BMX were likely explored during development. Further investigation into publications related to this compound is recommended to uncover the specific SAR data and understand the impact of structural modifications on its activity, potency, and selectivity profile.

Q3: What is the significance of this compound's selectivity profile, particularly in relation to other kinases like BTK?

A3: this compound exhibits high selectivity for BMX, achieving at least 40-fold selectivity over BTK kinase. [] This is particularly important because both BMX and BTK belong to the TEC family of kinases and share structural similarities. High selectivity minimizes off-target effects on other kinases, potentially leading to a more favorable safety profile and reducing the likelihood of unwanted side effects. This compound's selectivity makes it a valuable pharmacological tool for dissecting BMX-mediated signaling pathways and exploring its therapeutic potential in various diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide](/img/structure/B606574.png)

![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)

![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)